molecular formula C5H7BrO2 B1422559 Methyl 1-Bromocyclopropanecarboxylate CAS No. 96999-01-8

Methyl 1-Bromocyclopropanecarboxylate

Cat. No. B1422559
CAS RN: 96999-01-8
M. Wt: 179.01 g/mol
InChI Key: RESWQIUWQHUEAW-UHFFFAOYSA-N
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Description

Methyl 1-Bromocyclopropanecarboxylate is an endogenous compound that acts as a vasodilator by releasing nitric oxide . It has a molecular formula of C5H7BrO2 .


Synthesis Analysis

The synthesis of Methyl 1-Bromocyclopropanecarboxylate involves several steps. It starts with inexpensive -butyrolactone via bromination, cyclisation, ammoniation, and dehydration reaction . The sequence proceeds in good yield .


Molecular Structure Analysis

The molecular structure of Methyl 1-Bromocyclopropanecarboxylate is represented by the formula C5H7BrO2 . The InChI representation of the molecule is InChI=1S/C5H7BrO2/c1-8-4(7)5(6)2-3-5/h2-3H2,1H3 . The Canonical SMILES representation is COC(=O)C1(CC1)Br .


Chemical Reactions Analysis

Methyl 1-bromocyclohexanecarboxylate reacts with zinc and substituted chalcones to yield the corresponding spiro-3,4-dihydropyran-2-one derivatives, 3-aryl-5-aryl-2-oxaspiro [5.5]undec-3-en-1-ones . Reformatsky reaction of methyl 1-bromocyclohexanecarboxylate with 2-aryl-2-oxoacetaldehyde is also reported .


Physical And Chemical Properties Analysis

Methyl 1-Bromocyclopropanecarboxylate has a molecular weight of 179.01 g/mol . It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 26.3 Ų .

Scientific Research Applications

Proteomics Research

Methyl 1-Bromocyclopropanecarboxylate: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool for probing protein interactions and dynamics due to its reactivity and specificity .

Synthesis of Cyclopropane Derivatives

This chemical serves as a precursor in the synthesis of cyclopropane derivatives. Cyclopropanes are valuable in medicinal chemistry due to their presence in numerous biologically active compounds. The reactivity of the bromine atom allows for further functionalization .

Material Science

In material science, Methyl 1-Bromocyclopropanecarboxylate can be used to modify polymers and create materials with unique properties, such as increased resilience or altered electrical conductivity .

Organic Synthesis Methodology

Researchers use this compound in developing new methods for organic synthesis. Its structure is beneficial for studying reactions under various conditions and can help in discovering new synthetic pathways .

Drug Discovery and Development

The compound is a building block in the drug discovery process. It’s used to construct molecular frameworks during the early stages of drug development, particularly in the creation of small molecule therapeutics .

Agricultural Chemistry

In agricultural chemistry, Methyl 1-Bromocyclopropanecarboxylate is used to synthesize compounds that may act as growth regulators or pesticides. Its reactivity with other organic molecules makes it a versatile tool for creating new agrochemicals .

Safety and Hazards

The safety and hazards associated with Methyl 1-Bromocyclopropanecarboxylate are represented by the hazard statements H226, H302, H314, H315, H319, H335 . The precautionary statements include P210, P233, P235, P240, P241, P242, P243, P261, P264, P270, P280, P301, P301, P303, P304, P305, P310, P312, P330, P331, P338, P340, P351, P353, P361, P363, P370, P378, P403, P405 .

properties

IUPAC Name

methyl 1-bromocyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-8-4(7)5(6)2-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESWQIUWQHUEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679274
Record name Methyl 1-bromocyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-Bromocyclopropanecarboxylate

CAS RN

96999-01-8
Record name Methyl 1-bromocyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-bromocyclopropanecarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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